4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core through a [2,3]-Stevens rearrangement. This method involves the use of specific reagents and conditions to achieve the desired spirocyclic framework . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid include other spirocyclic molecules such as:
Halichlorine: A marine alkaloid with a similar spirocyclic structure.
Pinnaic acid: Another marine-derived compound with a related framework.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-phenylmethoxycarbonyl-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c18-14(19)13-11-23-16(6-8-21-9-7-16)17(13)15(20)22-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMJYOYNAACYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12N(C(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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